molecular formula C14H28O B090653 2,6,10-Trimethylundecanal CAS No. 105-88-4

2,6,10-Trimethylundecanal

Cat. No.: B090653
CAS No.: 105-88-4
M. Wt: 212.37 g/mol
InChI Key: MBZCATXQAHUZEZ-UHFFFAOYSA-N
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Description

2,6,10-Trimethylundecanal is a high-purity organic compound with the molecular formula C14H28O and a molecular weight of 212.37 g/mol . It is characterized by a density of approximately 0.822 g/cm³ and a boiling point of 265.7°C at 760 mmHg . This compound is provided as a clear liquid with a flash point of 126.1°C, indicating its handling and storage requirements . Researchers value this specific branched-chain aldehyde for its potential as a key intermediate in organic synthesis and for use in fragrance research, where its structure may contribute to unique olfactory properties. The product is supplied with detailed documentation including its Certificate of Analysis (CoA) to ensure quality and batch-to-batch consistency for your research needs. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105-88-4

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

2,6,10-trimethylundecanal

InChI

InChI=1S/C14H28O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h11-14H,5-10H2,1-4H3

InChI Key

MBZCATXQAHUZEZ-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)C=O

Canonical SMILES

CC(C)CCCC(C)CCCC(C)C=O

Other CAS No.

105-88-4

Origin of Product

United States

Advanced Analytical Techniques for Characterization and Quantification of 2,6,10 Trimethylundecanal

Chromatographic and Spectrometric Methodologies for Structural Confirmation and Purity Assessment

The foundational approach for identifying and verifying the purity of 2,6,10-trimethylundecanal is Gas Chromatography-Mass Spectrometry (GC-MS). wikipedia.orgnist.gov This powerful combination first separates the volatile compound from a mixture using gas chromatography. The separation is based on the compound's boiling point and its interaction with the GC column's stationary phase. shimadzu.com As the isolated compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to ionize and break into predictable fragments. The resulting mass spectrum serves as a molecular fingerprint. By comparing this fragmentation pattern to established spectral libraries, such as those maintained by NIST, the structure of this compound can be unequivocally confirmed. wikipedia.orgnist.govnih.gov The purity of the sample is determined by the relative area of the corresponding peak in the total ion chromatogram. nist.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for structural elucidation. vanderbilt.edu Specifically, ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon atoms in the molecule, respectively. acs.orgucl.ac.uk ¹H NMR reveals the arrangement of protons and their electronic environments, while ¹³C NMR maps the carbon backbone. acs.org Analysis of chemical shifts, signal splitting patterns (coupling constants), and signal integrations allows for a complete and unambiguous assignment of the this compound structure, confirming the precise locations of the three methyl groups and the terminal aldehyde functional group. vanderbilt.eduacs.org Quantitative NMR (qNMR) can also be employed to determine purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration. ox.ac.uk

Table 1: Illustrative Spectroscopic Data for this compound This table provides example data for illustrative purposes.

Technique Parameter Typical Value/Observation
GC-MS (EI, 70 eV) Key Mass Fragments (m/z) 41, 43, 57, 71, 85, 123, 167, 194, 212 (M⁺)
¹H NMR (CDCl₃) Aldehydic Proton (CHO) δ 9.5-9.7 ppm (triplet)

| ¹³C NMR (CDCl₃) | Carbonyl Carbon (C=O) | δ ~205 ppm |

Validation of Analytical Procedures for Robustness and Performance

To ensure that an analytical method provides reliable and consistent results, it must undergo a rigorous validation process. researchgate.netgtfch.orgfda.gov This involves assessing several key performance characteristics to demonstrate its suitability for the intended purpose. europa.eu

Specificity is the ability of a method to produce a signal for a target analyte without interference from other components in the sample, such as impurities or matrix effects. fda.gov In the GC analysis of this compound, high-resolution capillary columns are used to achieve chromatographic separation from closely related isomers and other volatile compounds. Selectivity in GC-MS is further enhanced by operating in Selected Ion Monitoring (SIM) mode. nist.gov In SIM mode, the mass spectrometer is set to detect only a few specific mass fragments known to be characteristic of this compound, thereby increasing the signal-to-noise ratio and providing higher confidence in identification, even in complex mixtures. nist.gov

Accuracy refers to how close a measured value is to the true value. europa.eu It is often evaluated by analyzing a certified reference material or by conducting recovery studies, where a known amount of this compound is added to a blank matrix and the percentage recovered is calculated. researchgate.net

Precision measures the closeness of agreement between a series of measurements from the same homogeneous sample. europa.eu It is typically expressed as the relative standard deviation (RSD) and is assessed at three levels:

Repeatability: Precision under the same operating conditions over a short interval (intra-day). gtfch.org

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment. gtfch.org

Table 2: Typical Acceptance Criteria for Method Validation

Parameter Acceptance Criterion (Illustrative)
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2%

| Linearity (r²) | ≥ 0.999 |

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lower boundaries of a method's performance. europa.eu

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected, though not necessarily quantified with accuracy. It is often estimated as the concentration that produces a signal-to-noise ratio of 3:1. nih.gov

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is commonly established at a signal-to-noise ratio of 10:1 or calculated from the standard deviation of the response and the slope of the calibration curve. europa.eu

Techniques for Enantiomeric Excess Determination and Chiral Purity Analysis

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers). Since these enantiomers can have distinct biological or olfactory properties, determining the enantiomeric excess (ee) is crucial. The primary technique for this is chiral gas chromatography . brussels-scientific.com This method uses a GC column containing a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, which interacts differently with each enantiomer. brussels-scientific.com This differential interaction leads to different retention times, allowing the enantiomers to be separated and quantified as distinct peaks. brussels-scientific.com The enantiomeric excess is then calculated from the relative peak areas. For highly complex samples, multidimensional gas chromatography (MDGC) can be employed to achieve superior separation. nih.gov While less common for this specific application, other methods for determining enantiomeric excess include using chiral derivatizing agents followed by standard chromatography or NMR, or advanced mass spectrometry techniques that can differentiate diastereomeric complexes formed in the gas phase. nih.govrsc.org

Development of Emerging Analytical Strategies for Complex Matrices

Analyzing this compound in complex matrices like food, environmental samples, or biological fluids is challenging due to potential interference and the typically low concentrations of the analyte. acs.orgresearchgate.net Emerging strategies focus on advanced sample preparation and more sensitive detection.

Solvent-free sample preparation techniques like Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are increasingly used. acs.org These methods use a coated fiber or stir bar to extract and concentrate volatile compounds like this compound from a sample before GC-MS analysis, improving sensitivity and reducing matrix effects. researchgate.net

On the detection side, advancements in mass spectrometry offer enhanced selectivity and sensitivity. Tandem Mass Spectrometry (MS/MS) provides an extra layer of specificity by selecting a precursor ion characteristic of the analyte and then fragmenting it to produce specific product ions for detection. americanpharmaceuticalreview.com High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy, allowing for the determination of the elemental formula and confident differentiation of the analyte from other isobaric interferences. acs.org Furthermore, novel ionization techniques, such as cold electron ionization (Cold EI), can enhance the molecular ion signal, which is often weak in standard EI, aiding in confident identification. spectroscopyonline.com

Computational Chemistry and Theoretical Modeling Studies of 2,6,10 Trimethylundecanal

Molecular Structure, Conformation, and Stereochemical Analysis

Computational studies employ energy minimization techniques to identify the most stable conformations of 2,6,10-trimethylundecanal. These calculations often reveal that the lowest energy conformers adopt a staggered arrangement along the carbon-carbon bonds to minimize steric hindrance between the bulky methyl groups and the rest of the aliphatic chain. The aldehyde group's orientation also plays a crucial role in determining conformational preference.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of this compound. These methods provide a detailed picture of the electron distribution within the molecule, highlighting regions of high and low electron density.

Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the aldehyde functional group, with its polar carbon-oxygen double bond, is a primary site for nucleophilic attack, a feature that can be rationalized through the analysis of its molecular orbitals.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior and conformational landscapes of this compound over time. nih.govnih.gov By simulating the motion of every atom in the molecule, researchers can observe how it folds, flexes, and interacts with its environment. nih.govnih.gov These simulations are computationally intensive, requiring the calculation of interatomic forces over millions of small time steps. nih.gov

MD simulations can reveal the accessible conformations of this compound and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a receptor or interact with other molecules in a complex environment. The simulations can be performed in various solvents to mimic different experimental conditions, providing insights into how the solvent affects the molecule's conformational preferences. osti.gov

Chemoinformatics Approaches to Structure-Activity Relationship Prediction

Chemoinformatics combines chemistry, computer science, and information science to analyze chemical data. mdpi.comqsar.org In the context of this compound, chemoinformatics approaches, particularly Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to predict its biological activity based on its molecular structure. mdpi.comqsar.org

QSAR models are mathematical equations that correlate a set of molecular descriptors (numerical representations of a molecule's properties) with a specific biological activity. For this compound, these descriptors could include its molecular weight, logP (a measure of lipophilicity), and various topological and electronic parameters. By training a QSAR model on a dataset of similar compounds with known activities, it is possible to predict the activity of this compound.

Computational Prediction of Spectroscopic Parameters (e.g., collision cross section)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules. One such parameter is the collision cross section (CCS), which is a measure of the size and shape of an ion in the gas phase and can be measured using ion mobility-mass spectrometry. nih.gov

For this compound, computational tools can predict its CCS value for different adducts (e.g., [M+H]+, [M+Na]+). uni.lu These predictions are often made using machine learning models trained on large datasets of experimentally determined CCS values or through calculations based on the molecule's 3D structure. mdpi.comrsc.orgnih.gov The predicted CCS can then be compared with experimental data to confirm the identity of the compound. For example, the predicted collision cross section for the [M+H]+ adduct of this compound is 158.1 Ų. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+213.22130158.1
[M+Na]+235.20324161.8
[M-H]-211.20674157.3
[M+NH4]+230.24784177.0
[M+K]+251.17718160.7
[M+H-H2O]+195.21128152.7
[M+HCOO]-257.21222176.8
[M+CH3COO]-271.22787195.0
[M+Na-2H]-233.18869157.2
[M]+212.21347161.3
[M]-212.21457161.3
Data sourced from PubChemLite. uni.lu

Environmental Fate and Transport Dynamics of 2,6,10 Trimethylundecanal

Distribution and Partitioning in Environmental Compartments (Atmosphere, Hydrosphere, Pedosphere)

The distribution of 2,6,10-trimethylundecanal in the environment is governed by its tendency to partition between the atmosphere, water (hydrosphere), and soil (pedosphere). This partitioning behavior is influenced by factors such as its volatility, water solubility, and affinity for organic matter in soil.

While specific data for this compound is limited, the principles of environmental partitioning for similar organic compounds provide a framework for understanding its likely behavior. Chemicals with moderate to high vapor pressure and low water solubility tend to volatilize into the atmosphere. Conversely, compounds with high water solubility will predominantly be found in the hydrosphere. For soil, the organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator; a high Koc value suggests strong adsorption to soil particles, limiting mobility.

The volatility of a chemical from moist soil is a complex process influenced by its partitioning between soil, water, and air. epa.gov A classification system based on the ratio of the chemical's concentration in wet soil to its concentration in air helps predict this behavior. epa.gov Chemicals that are predicted to be non-volatile based on vapor pressure alone can still be semi-volatile in the field and undergo long-range transport. epa.gov

Table 1: Estimated Physicochemical Properties Influencing Environmental Partitioning

PropertyEstimated Value/CharacteristicImplication for Environmental Distribution
Vapor Pressure Moderately VolatilePotential for atmospheric transport.
Water Solubility LowLimited distribution in the hydrosphere; tendency to adsorb to solids.
Log Kow (Octanol-Water Partition Coefficient) HighIndicates a tendency to partition into organic matter (soil, sediment, biota).
Koc (Organic Carbon-Water Partition Coefficient) HighStrong adsorption to soil and sediment, reducing leaching to groundwater.

Note: The values in this table are estimated based on the structural characteristics of this compound and the behavior of similar aldehydes. Actual experimental data is needed for precise quantification.

Degradation and Transformation Pathways in Environmental Media

The persistence of this compound in the environment is determined by its susceptibility to various degradation and transformation processes. These can be broadly categorized as biotic (biological) and abiotic (non-biological).

Microbial metabolism is a primary pathway for the breakdown of organic compounds in the environment. Bacteria and fungi can utilize organic chemicals as a source of carbon and energy, leading to their degradation. For branched aldehydes like this compound, the structural complexity can influence the rate of microbial breakdown.

Studies on analogous compounds, such as the multiply branched alkane squalane, have shown that certain bacterial strains, like Mycobacterium fortuitum and Mycobacterium ratisbonense, are capable of degrading such complex structures. nih.gov The degradation of these compounds can involve oxidation processes. nih.gov For instance, the degradation of citronellol, another branched compound, proceeds through a specific pathway involving oxidation. nih.gov The presence of methyl branches, as in this compound, can sometimes hinder the enzymatic processes involved in degradation, potentially leading to slower breakdown compared to straight-chain aldehydes.

Abiotic processes also contribute to the transformation of this compound in the environment.

Hydrolysis: The reaction with water can be a degradation pathway for some chemicals. However, aldehydes like this compound are generally stable to hydrolysis under typical environmental pH conditions.

Oxidation: In the atmosphere, organic compounds can be oxidized by photochemically produced hydroxyl radicals (OH). The rate of this reaction is a key factor in determining the atmospheric lifetime of the compound. For aldehydes, oxidation can lead to the formation of carboxylic acids.

Photolysis: Direct absorption of sunlight can lead to the breakdown of chemical bonds. The presence of a carbonyl group in this compound suggests potential susceptibility to photolysis, particularly in sunlit surface waters. nih.gov

Assessment of Environmental Persistence and Half-Life

The environmental persistence of a chemical is often quantified by its half-life, which is the time it takes for half of the initial amount to degrade. nih.gov This is not a single value but varies depending on the environmental compartment (air, water, soil) and the specific conditions (temperature, microbial population, sunlight intensity). nih.gov

Table 2: Estimated Environmental Half-Lives of this compound

Environmental CompartmentDegradation ProcessEstimated Half-Life Range
Atmosphere Oxidation by OH radicalsHours to days
Water Biodegradation, PhotolysisDays to weeks
Soil BiodegradationWeeks to months
Sediment Biodegradation (anaerobic)Months to years

Note: These are estimated ranges based on the expected behavior of similar compounds. The actual half-lives can vary significantly with environmental conditions.

Modeling Environmental Behavior and Transport Mechanisms

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals. nih.gov These models integrate a chemical's physical-chemical properties with information about the environment to simulate its behavior over time.

Modeling can also help understand the potential for long-range transport. Chemicals that are persistent and have a tendency to partition into the atmosphere can be transported over long distances from their source.

Conclusion and Future Research Perspectives on 2,6,10 Trimethylundecanal

Emerging Research Frontiers and Methodological Innovations

Emerging research frontiers for 2,6,10-trimethylundecanal are likely to be driven by advancements in analytical techniques and a growing interest in the chemical ecology of olfaction. High-resolution analytical methods, such as comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), will be instrumental in detecting and quantifying trace amounts of this aldehyde in complex environmental and biological matrices. Innovations in chiral chromatography will be crucial for separating and identifying its different stereoisomers, which is essential for understanding their specific biological roles.

The field of metabolomics, which aims to identify and quantify the complete set of small-molecule metabolites in a biological sample, offers a powerful approach to uncover the metabolic networks in which this compound is involved. By applying metabolomic techniques, researchers can potentially identify novel biosynthetic and degradation pathways.

Furthermore, recent developments in pheromone research, including advances in analytical chemistry, neurophysiology, and molecular biology, provide a roadmap for investigating the potential role of this compound as a semiochemical. researchgate.net Techniques such as electroantennography (EAG) and single-sensillum recording (SSR) can be employed to test the olfactory responses of insects to this compound, while behavioral assays in olfactometers can determine its attractive or repellent properties.

Methodological innovations in data integration, such as those used in mixed-methods research, could also be applied to the study of this compound. researchgate.net By merging quantitative data from analytical instruments with qualitative data from behavioral observations, a more holistic understanding of the compound's function can be achieved.

Interdisciplinary Collaborations for Holistic Understanding

A holistic understanding of this compound necessitates a departure from siloed research and an embrace of interdisciplinary collaborations. The complexity of its origins and functions requires a synergistic approach that integrates expertise from various scientific fields.

Chemistry and Biology: Organic chemists are essential for the stereoselective synthesis of this compound isomers, providing the pure compounds necessary for rigorous biological testing. researchgate.net In parallel, biochemists and molecular biologists can work to identify the enzymes and genes responsible for its biosynthesis and degradation in different organisms. This collaboration is fundamental to unraveling the complete metabolic story of the compound.

Ecology and Entomology: Chemical ecologists and entomologists can investigate the role of this compound in insect communication and other ecological interactions. researchgate.netsfu.ca This involves fieldwork to identify species that produce or respond to the compound, followed by laboratory-based behavioral and neurophysiological experiments. Such collaborations can elucidate its function as a pheromone, allomone, or kairomone. The study of host-parasite relationships in insects like Strepsiptera, where pheromonal communication is crucial for the short-lived males to find sedentary females, presents a compelling area for such interdisciplinary investigation. sfu.cacambridge.org

Environmental Science and Microbiology: Environmental scientists and microbiologists can explore the distribution and fate of this compound in various ecosystems. This includes studying its role in the biodegradation of organic matter and its potential as a biomarker for specific microbial processes.

The importance of fostering such interdisciplinary research is increasingly recognized by funding agencies and research institutions. awti.nlmdpi.com By bringing together researchers with diverse backgrounds and skill sets, a more comprehensive and impactful understanding of this compound can be achieved, moving beyond its basic chemical properties to its intricate roles in the biological world. The success of such collaborations hinges on effective communication and a shared understanding of the common research goals. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,6,10-Trimethylundecanal, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves aldol condensation or oxidation of precursor alcohols like farnesol. For example, catalytic oxidation using Jones reagent (CrO₃/H₂SO₄) or enzymatic methods can yield the aldehyde group. Purification often employs fractional distillation or column chromatography to isolate the compound from isomers (e.g., 2,6,10-Trimethyl-9-undecenal) . Optimization requires precise control of reaction stoichiometry, temperature (e.g., 0–25°C for enzymatic oxidation), and catalyst selection to minimize byproducts.

Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized for accurate identification and quantification of this compound in complex mixtures?

  • Methodological Answer : Use polar stationary phases (e.g., SE-30 or Apiezon L) to resolve closely related isomers. Column temperatures between 100–200°C and split/splitless injection modes improve peak resolution. Retention indices (e.g., 1259–1275 on Apiezon L columns) and mass spectral fragmentation patterns (m/z 198.39 for molecular ion) aid identification. Internal standards like deuterated analogs enhance quantification accuracy .

Advanced Research Questions

Q. How do structural modifications at specific positions of this compound influence its biological activity, and what computational models are used to predict these effects?

  • Methodological Answer : Modifications at the aldehyde group or methyl branches (e.g., replacing –CHO with –COOH) alter receptor binding affinity. Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations (e.g., AutoDock Vina) predict interactions with biological targets like olfactory receptors or enzymes. Validation involves in vitro assays (e.g., enzyme inhibition studies) and comparative analysis with analogs (e.g., farnesane derivatives) .

Q. What are the primary challenges in resolving discrepancies between experimental and predicted physicochemical properties of this compound, and how can these be addressed methodologically?

  • Methodological Answer : Discrepancies in properties like logP (predicted 5.27 vs. experimental 0.7682 g/cm³) arise from isomerization or impurities. Advanced purification (e.g., preparative GC) and orthogonal characterization (NMR, FTIR) validate purity. Computational tools (ACD/Labs Percepta) refine predictions by incorporating experimental data, while thermodynamic studies (e.g., vapor pressure measurements) reconcile boiling point variations .

Data Contradiction Analysis

Q. How can conflicting retention indices for this compound in gas chromatography studies be systematically addressed?

  • Methodological Answer : Variability in retention indices (e.g., 1260 on Apiezon L vs. 1275 on SE-30) stems from column polarity and temperature gradients. Standardize protocols using certified reference materials and cross-validate with retention time locking (RTL) techniques. Collaborative studies (e.g., inter-laboratory comparisons) and metadata sharing (e.g., NIST WebBook) reduce inconsistencies .

Experimental Design Considerations

Q. What strategies ensure the stability of this compound during long-term storage and experimental workflows?

  • Methodological Answer : Store under inert atmospheres (N₂ or Ar) at –20°C to prevent oxidation. Use stabilizers like BHT (butylated hydroxytoluene) in solvents (e.g., hexane or ethanol). Monitor degradation via periodic GC-MS analysis and avoid exposure to light or high humidity, which accelerate aldehyde group reactivity .

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